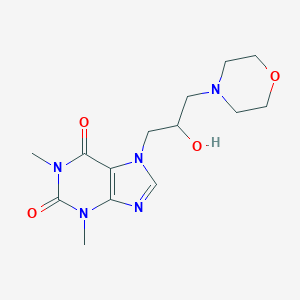

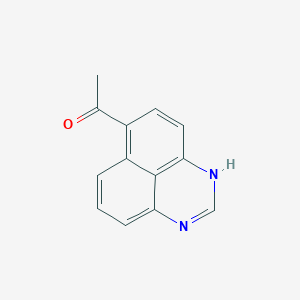

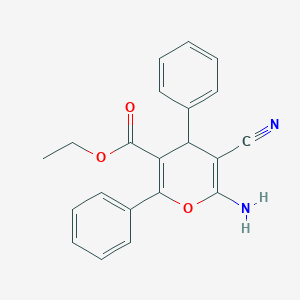

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a subject of considerable interest due to their wide applicability. The recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Mecanismo De Acción

Target of Action

It’s known that naphthyridine derivatives have diverse biological activities . They are often used in medicinal chemistry and materials science .

Mode of Action

There is evidence that naphthyridine derivatives can bind strongly, but reversibly, to dna, interfering with the synthesis of rna and, consequently, with protein synthesis .

Biochemical Pathways

Naphthyridine derivatives are known to interact with dna, which suggests they may affect various biochemical pathways related to dna replication, transcription, and protein synthesis .

Pharmacokinetics

The molecular weight of the compound is 20517 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

Given its potential interaction with dna, it may have effects on gene expression and protein synthesis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid is an important compound for laboratory experiments due to its wide range of applications and its ease of synthesis. The reductive amination method is the most commonly used method for the synthesis of this compound, and is relatively simple and economical. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is a highly reactive compound and can react with other compounds, which can lead to the formation of unwanted byproducts. In addition, this compound is a highly toxic compound and should be handled with care.

Direcciones Futuras

In the future, 7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid may be used in the development of new drugs and other compounds, such as anti-inflammatory agents, anti-oxidants, and anti-cancer agents. In addition, this compound may be used in the development of new treatments for Alzheimer's disease and other neurological disorders. This compound may also be used in the development of new compounds for the treatment of other diseases and disorders, such as diabetes, heart disease, and obesity. Finally, this compound may be used in the development of new methods for the synthesis of organic compounds.

Métodos De Síntesis

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid can be synthesized by several methods, including the reductive amination of 2-hydroxy-1,8-naphthyridine-4-carboxylic acid, the oxidation of 7-amino-2-hydroxy-1,8-naphthyridine, and the reaction of 7-amino-2-hydroxy-1,8-naphthyridine with hydrochloric acid. The reductive amination method is the most commonly used method for the synthesis of this compound, as it is the most efficient and economical method. The reaction involves the reduction of 2-hydroxy-1,8-naphthyridine-4-carboxylic acid with sodium borohydride, followed by the addition of the amine, such as ethylamine or ethylenediamine, to form this compound.

Aplicaciones Científicas De Investigación

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid has been widely studied in the fields of organic chemistry, biochemistry, and medicine. In organic chemistry, this compound is used as a synthetic intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and other organic compounds. In biochemistry, this compound is used as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. In medicine, this compound is used as an anti-inflammatory agent and as an inhibitor of the enzyme 5-lipoxygenase. This compound has also been studied for its potential use in the treatment of various diseases and disorders, including Alzheimer's disease and cancer.

Propiedades

IUPAC Name |

7-amino-2-oxo-1H-1,8-naphthyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-6-2-1-4-5(9(14)15)3-7(13)12-8(4)11-6/h1-3H,(H,14,15)(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHBQLMTFKNEOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=O)N2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419924 |

Source

|

| Record name | 7-Amino-2-oxo-1,2-dihydro-1,8-naphthyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90323-16-3 |

Source

|

| Record name | 7-Amino-2-oxo-1,2-dihydro-1,8-naphthyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)